3-methylhepta-2,6-dien-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
99799-11-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E)-3-methylhepta-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-8(2)6-7-9/h3,6,9H,1,4-5,7H2,2H3/b8-6+ |
InChI Key |
MSQFYBKYYIVVAG-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCC=C |
Canonical SMILES |
CC(=CCO)CCC=C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methylhepta 2,6 Dien 1 Ol
Chemoenzymatic and Stereoselective Synthesis Approaches
The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Chemoenzymatic and stereoselective methods offer powerful tools for achieving high levels of enantiomeric and diastereomeric purity in the synthesis of chiral molecules like 3-methylhepta-2,6-dien-1-ol.
The enantioselective synthesis of specific stereoisomers of this compound can be approached through the use of chiral catalysts or enzymes. While specific enzymatic routes to this exact molecule are not extensively documented in publicly available literature, general principles of biocatalysis can be applied. For instance, enzyme-catalyzed reactions are known for their high degree of stereoselectivity in the synthesis of chiral compounds.
One potential, though not specifically documented, approach could involve the kinetic resolution of a racemic mixture of this compound or a precursor using lipases. These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
The control over the geometry of the double bonds (E/Z isomerism) is another crucial aspect of the synthesis of this compound. Different synthetic methods can favor the formation of one isomer over the other. For example, the Wittig reaction and its variations (like the Horner-Wadsworth-Emmons reaction) are classic methods for forming carbon-carbon double bonds with varying degrees of stereoselectivity depending on the nature of the reactants and reaction conditions.
While specific data on the diastereoselective synthesis of this compound is scarce, related syntheses of similar terpene structures often employ such methods to control the geometry of the newly formed double bond. The choice of a stabilized or non-stabilized ylide, for instance, can influence the E/Z ratio of the product.
Classical and Modern Organic Synthesis Routes
Traditional and contemporary organic synthesis methodologies provide a range of options for the construction of the this compound carbon skeleton and the introduction of the necessary functional groups.
Acid-catalyzed reactions are a cornerstone of terpene chemistry. The acid-catalyzed addition of an alcohol to an alkene, for instance, proceeds via a carbocation intermediate. chadsprep.comyoutube.com This type of reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. chadsprep.comyoutube.com While this is generally an intermolecular reaction, intramolecular variants can lead to the formation of cyclic ethers from dienols. In the context of this compound, acid treatment could potentially lead to cyclization reactions, a common transformation for terpene alcohols, rather than its synthesis.
A common and reliable method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acids or their derivatives, such as esters. For the synthesis of this compound, the corresponding 3-methylhepta-2,6-dienoic acid could be reduced.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily reducing carboxylic acids to primary alcohols. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup.
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Reactivity with Carboxylic Acids | Typical Solvents | Workup |
| Lithium Aluminum Hydride (LiAlH₄) | High | Diethyl ether, THF | Aqueous acid |
| Sodium Borohydride (B1222165) (NaBH₄) | Very Low/Ineffective | Protic solvents (e.g., ethanol) | Not applicable |
It is important to note that sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.
Grignard reagents are versatile tools in organic synthesis for the formation of carbon-carbon bonds. The synthesis of this compound could be envisioned through the reaction of a suitable Grignard reagent with an appropriate aldehyde or epoxide.
For example, a conceptual route could involve the reaction of a butenyl Grignard reagent with an appropriate aldehyde, such as 3-methylbut-2-enal. The subsequent workup would yield the desired alcohol. The preparation of Grignard reagents themselves involves the reaction of an organohalide with magnesium metal in an ethereal solvent. google.com
Table 2: Potential Grignard Synthesis Route for this compound
| Grignard Reagent | Electrophile | Intermediate | Final Product |
| But-3-en-1-ylmagnesium bromide | 3-Methylbut-2-enal | Magnesium alkoxide | This compound |
The success of such a synthesis would depend on controlling the regioselectivity of the Grignard addition and preventing side reactions.
Wittig and Related Olefination Reactions for Dienyl Systems
The Wittig reaction and its variants are cornerstone methodologies in organic synthesis for the formation of carbon-carbon double bonds, making them highly relevant for constructing dienyl systems like this compound. wikipedia.orglibretexts.org This reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com A key advantage of this method is the precise control it offers over the location of the newly formed double bond, which is critical in the synthesis of polyene structures. libretexts.org
The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Non-stabilized ylides, typically bearing alkyl substituents, generally react with aldehydes to produce Z-alkenes (cis). organic-chemistry.org In contrast, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, predominantly yield E-alkenes (trans). organic-chemistry.org This selectivity is crucial when constructing specific isomers of dienyl alcohols.
For the synthesis of a dienyl system, a sequential or convergent strategy using the Wittig reaction can be envisioned. For instance, an appropriate phosphonium (B103445) salt can be converted into an ylide and reacted with an α,β-unsaturated aldehyde. The industrial synthesis of Vitamin A, a complex polyene, famously utilizes Wittig chemistry, showcasing its robustness for creating conjugated double bond systems. harvard.edu
Several modifications and related olefination reactions offer alternative or improved pathways. The Horner-Wadsworth-Emmons (HWE) reaction, a popular variant, uses phosphonate (B1237965) carbanions which are more reactive than the corresponding phosphorus ylides. HWE reactions typically favor the formation of E-alkenes and have the practical advantage that the water-soluble phosphate (B84403) byproducts are easily removed from the reaction mixture. Other methods like the Peterson olefination provide alternative routes to alkenes from α-silyl carbanions and carbonyl compounds. researchgate.net
The choice between these methods depends on the desired stereochemistry and the specific functionalities present in the reacting molecules. For complex targets, the compatibility of the reagents and conditions with other functional groups is a primary consideration. rsc.org
Table 1: Comparison of Key Olefination Reactions for Dienyl Synthesis
| Reaction | Reagent | Typical Product Stereochemistry | Key Advantages |
|---|---|---|---|
| Wittig Reaction (Non-stabilized) | Phosphorus Ylide (e.g., Ph₃P=CHR) | Z-alkene favored | High regioselectivity. |
| Wittig Reaction (Stabilized) | Stabilized Phosphorus Ylide (e.g., Ph₃P=CHCO₂R) | E-alkene favored | Milder reaction conditions. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (RO)₂P(O)CH₂R') | E-alkene strongly favored | More reactive than stabilized ylides; easy byproduct removal. |
| Peterson Olefination | α-Silyl Carbanion | Can be controlled to give either E or Z alkene | Stereochemical outcome depends on workup conditions (acidic vs. basic). |
Cascade and Rearrangement Reactions in Analogous Systems (e.g., Claisen, Cope)
Sigmatropic rearrangements, particularly the Claisen and Cope rearrangements, are powerful, thermally- or catalytically-induced reactions that form carbon-carbon bonds and can establish complex stereochemistry in a single, concerted step. masterorganicchemistry.com These pericyclic reactions are highly valuable in the synthesis of natural products, including terpenoids and other dienyl systems. masterorganicchemistry.comacs.org
The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds through a highly ordered, six-membered chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. organic-chemistry.org In the context of synthesizing dienols, the Johnson-Claisen rearrangement is particularly relevant. This variant reacts an allylic alcohol with an orthoester under acidic conditions to produce a γ,δ-unsaturated ester, which can then be reduced to the corresponding alcohol. wikipedia.org
Linchpin Coupling Strategies utilizing Bestmann Ylide
Linchpin coupling strategies involve the use of a single reagent that can link two different components in a sequential, one-pot process. nih.govacs.orgresearchgate.net (Triphenylphosphoranylidene)ketene, commonly known as the Bestmann ylide , is a versatile linchpin reagent used in the synthesis of various natural products. tdl.orgnih.gov It acts as a two-carbon unit that first reacts with a nucleophile and then with an electrophile. nih.govresearchgate.net
The Bestmann ylide (Ph₃P=C=C=O) is unique in its reactivity. It can be viewed as a neutral, stable ketene. Its terminal carbon atom is electrophilic and readily reacts with nucleophiles such as alcohols or amines. nih.gov This initial reaction forms an intermediate α-phosphoranylidene ester or amide, which is itself a stabilized Wittig reagent. researchgate.netresearchgate.net This newly formed ylide can then react in situ with an aldehyde or ketone in a standard Wittig olefination. researchgate.net
This three-component coupling—alcohol, Bestmann ylide, and aldehyde—provides a highly efficient route to α,β-unsaturated esters. nih.gov For the synthesis of dienyl systems, this methodology is particularly powerful when an α,β-unsaturated aldehyde is used as the electrophilic partner. The coupling of an allylic alcohol with the Bestmann ylide, followed by reaction with an unsaturated aldehyde, directly assembles an α,β,γ,δ-unsaturated ester (a dienoate). nih.govnih.gov The newly formed double bond from the Wittig step typically has an E-geometry. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of major fragments of complex natural products like zampanolide (B1247547) and dactylolide. nih.govnih.gov
Table 2: General Scheme for Bestmann Ylide Linchpin Coupling
| Step | Reactants | Intermediate/Product | Transformation |
|---|---|---|---|
| 1. Acylation | Alcohol (R¹-OH) + Bestmann Ylide (Ph₃P=C=C=O) | α-Phosphoranylidene Ester (Ph₃P=CHCO₂R¹) | The alcohol adds to the ketene, forming a new, stabilized Wittig reagent. |
| 2. Olefination | α-Phosphoranylidene Ester + Aldehyde (R²-CHO) | α,β-Unsaturated Ester (R²CH=CHCO₂R¹) + Ph₃P=O | The intermediate ylide reacts with the aldehyde to form an alkene. |
Green Chemistry Principles in the Synthesis of this compound
The fragrance industry, where terpenoids like this compound are widely used, is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. researchgate.netmatec-conferences.org Traditional synthesis methods often rely on petrochemical feedstocks and harsh reaction conditions, leading to environmental concerns. matec-conferences.orgmatec-conferences.org Green chemistry offers a transformative approach by focusing on renewable materials, efficient catalysis, and environmentally benign solvents. researchgate.netmatec-conferences.org
Key areas of advancement in the green synthesis of fragrances include:
Biocatalysis : The use of enzymes or whole microbial systems offers a sustainable alternative to traditional chemical synthesis. matec-conferences.orgpersonalcaremagazine.com Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae allows for the production of terpenoids from simple, renewable feedstocks like glucose. frontiersin.orgmdpi.com These "microbial cell factories" can be engineered to produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and then convert them into a vast array of specific terpenoid structures. acs.orgneliti.com This approach avoids harsh chemicals and can lead to high selectivity and reduced energy consumption. matec-conferences.org
Innovative Catalysts : The development of novel catalysts is crucial for improving atom economy and minimizing byproducts. researchgate.net This includes designing catalysts that can operate under milder conditions and can be easily recovered and reused.
Green Solvents : Replacing conventional volatile organic solvents with greener alternatives significantly reduces environmental impact. researchgate.net Water, ethanol, and supercritical carbon dioxide (scCO₂) are prominent examples. personalcaremagazine.com Supercritical CO₂ is particularly advantageous as a solvent for extractions and for carrying out biocatalytic reactions, as it is non-toxic, non-flammable, and easily removed from the product. researchgate.netpersonalcaremagazine.com Enzymes often exhibit enhanced stability in scCO₂ compared to aqueous media. personalcaremagazine.com
By integrating these principles, the synthesis of fragrance compounds can shift from a reliance on petrochemistry to more sustainable platforms based on synthetic biology and green chemical technologies. nih.govkaust.edu.sa
Table 3: Application of Green Chemistry Principles in Fragrance Synthesis
| Principle | Traditional Approach | Green Chemistry Approach | Benefits |
|---|---|---|---|
| Feedstock | Petrochemical-derived | Renewable (e.g., sugars, biomass) researchgate.net | Reduced fossil fuel dependence, lower carbon footprint. nih.gov |
| Catalysis | Stoichiometric reagents, harsh conditions | Biocatalysis (enzymes, microbes), reusable catalysts matec-conferences.org | High selectivity, mild conditions, reduced waste. matec-conferences.org |
| Solvents | Volatile Organic Compounds (VOCs) | Water, supercritical CO₂, ionic liquids personalcaremagazine.com | Reduced pollution, improved safety, lower environmental impact. researchgate.net |
| Energy | High temperature and pressure | Lower temperature/pressure, ambient conditions matec-conferences.org | Reduced energy consumption and costs. |
Chemical Reactivity and Transformation Mechanisms of 3 Methylhepta 2,6 Dien 1 Ol
Oxidation Reactions and Aldehyde/Ketone Formation
The oxidation of 3-methylhepta-2,6-dien-1-ol can lead to the formation of either an aldehyde or a ketone, depending on the reagents and reaction conditions employed. As a primary allylic alcohol, it can be selectively oxidized to the corresponding aldehyde, 3-methylhepta-2,6-dienal. nih.gov This transformation requires the use of mild oxidizing agents to prevent further oxidation to a carboxylic acid. fiveable.meyoutube.com
Commonly used reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions. fiveable.me These methods are favored for their ability to oxidize primary alcohols to aldehydes with high yields and minimal side reactions.
Stronger oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone), would likely lead to the formation of the corresponding carboxylic acid. fiveable.me It is important to note that the presence of the double bonds in this compound could lead to side reactions, such as epoxidation, under certain oxidative conditions.
The formation of a ketone from this compound is not a direct oxidation process, as it is a primary alcohol. However, rearrangement reactions, which will be discussed in a later section, could potentially lead to structures that can be oxidized to ketones.
Table 1: Oxidation Reactions of this compound
| Reagent | Product | Reaction Type |
| Pyridinium chlorochromate (PCC) | 3-Methylhepta-2,6-dienal | Selective Oxidation |
| Swern Oxidation | 3-Methylhepta-2,6-dienal | Selective Oxidation |
| Jones Reagent | 3-Methylhepta-2,6-dienoic acid | Strong Oxidation |
Selective Reduction Pathways of Double Bonds and Hydroxyl Groups
The reduction of this compound offers several pathways, allowing for the selective saturation of the carbon-carbon double bonds or the removal of the hydroxyl group.
Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium on carbon (H2/Pd-C), can reduce the double bonds to yield 3-methylheptan-1-ol. fiveable.me This method is generally effective for the reduction of alkenes.
Alternatively, transfer hydrogenation presents another route for the reduction of allylic alcohols. rsc.orgrsc.org Ruthenium-catalyzed transfer hydrogenation, for instance, has been shown to be an efficient method for the reduction of the C=C bond in allylic alcohols. rsc.org This process often involves a tandem isomerization/transfer hydrogenation sequence.
The selective deoxygenation of the allylic hydroxyl group can also be achieved. One method involves the formation of an alkoxyalkyl ether, followed by a palladium-catalyzed reduction. nih.gov Another approach utilizes nickel catalysis with Grignard reagents, which can lead to either alkylation or reduction of the allylic alcohol, depending on the specific ligands used. acs.org
Table 2: Reduction Reactions of this compound
| Reagent/Catalyst System | Product | Transformation |
| H2/Pd-C | 3-Methylheptan-1-ol | Reduction of C=C bonds |
| Ruthenium(II) catalyst | Saturated alcohol | Isomerization/transfer hydrogenation |
| Pd(dppe)Cl2 with LiBHEt3 | Deoxygenated product | Selective deoxygenation of -OH |
| Ni(PCy3)2Cl2/dcype with Alkyl Grignard | Reduced alkene | Reduction of -OH group |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. ub.edu This transformation does not affect the stereochemistry at the carbon bearing the oxygen. ub.edu The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Another pathway for nucleophilic substitution involves the direct reaction of the alcohol with hydrogen halides (e.g., HBr) or other halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). fiveable.me These reactions replace the hydroxyl group with a halogen atom. For example, reaction with PBr3 would yield 1-bromo-3-methylhepta-2,6-diene.
The Mitsunobu reaction provides a method for the substitution of the hydroxyl group with inversion of stereochemistry, using various nucleophiles. fiveable.me This reaction is particularly useful for introducing a variety of functional groups.
Functional Group Interconversions and Derivative Synthesis
The versatility of the hydroxyl group in this compound allows for numerous functional group interconversions, leading to the synthesis of a wide array of derivatives. imperial.ac.ukorganic-chemistry.org
As mentioned previously, the alcohol can be converted to alkyl halides. fiveable.meub.edu These halides can then undergo further substitution reactions with nucleophiles such as cyanide, azide, or amines to introduce new functional groups.
Esterification is another important transformation. The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.
Ether synthesis can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Recent developments have also shown direct amination of allylic alcohols using platinum catalysis to form allylic amines. organic-chemistry.org Silver-catalyzed azidation of allylic alcohols offers another route to introduce a nitrogen-containing functional group. organic-chemistry.org
Cyclization and Rearrangement Pathways Leading to Novel Structures
The presence of multiple reactive sites in this compound allows for intramolecular reactions, leading to the formation of cyclic structures and rearranged products.
Acid-catalyzed cyclization is a potential pathway, where the hydroxyl group can act as a nucleophile and attack one of the double bonds. The regioselectivity of this reaction would depend on the stability of the resulting carbocation intermediate.
Rearrangement reactions are also plausible, particularly under acidic conditions. wiley-vch.de The protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangements such as hydride or alkyl shifts to form a more stable carbocation before subsequent reaction.
The oxy-Cope rearrangement is a relevant transformation for related structures. wiley-vch.de While this compound itself does not fit the classic substrate for this rearrangement, derivatives of it could potentially undergo such pericyclic reactions to form new carbon-carbon bonds and ring systems.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-methylhepta-2,6-dien-1-ol, ¹H NMR and ¹³C NMR would be the primary experiments to confirm its constitution.
In a hypothetical ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) would be expected. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would show a distinct signal, likely a doublet if coupled to the adjacent olefinic proton. The olefinic protons would resonate in the downfield region (typically δ 5-6 ppm), and their coupling constants would help determine the stereochemistry (E/Z) of the double bonds. The methyl group protons would appear as a singlet or doublet in the upfield region.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton correlations, tracing the connectivity through the carbon chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This data is instrumental in unambiguously assigning all proton and carbon signals and confirming the precise location of the methyl group and the double bonds.
In mechanistic studies, NMR can be used to monitor chemical reactions involving this compound in real-time or by analyzing reaction products. For instance, isotope labeling studies followed by NMR analysis could elucidate reaction pathways and intermediates.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H1 | ~4.1 | d | ~6 |
| H2 | ~5.6 | t | ~6 |
| H4 | ~2.1 | m | - |
| H5 | ~2.0 | m | - |
| H6 | ~5.4 | m | - |
| H7 | ~1.7 | d | ~7 |
| 3-CH₃ | ~1.6 | s | - |
| 1-OH | Variable | br s | - |
Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Metabolomics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides valuable information about the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would likely produce a characteristic fragmentation pattern. The molecular ion peak (M⁺) might be weak or absent due to the lability of the alcohol. Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the carbon-carbon bonds adjacent to the double bonds and the hydroxyl group.
In the context of complex mixture analysis, such as in essential oils or biological samples, high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and distinguishing it from other co-eluting compounds with the same nominal mass. In metabolomics, MS-based approaches can be used to identify and quantify this compound as a metabolite in biological systems, providing insights into metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. This compound, being a volatile alcohol, is well-suited for GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.
In volatile profiling of natural products or food samples, GC-MS can be used to identify the presence of this compound in a complex mixture of other volatile organic compounds (VOCs). nih.govmdpi.com The retention time of the compound on a specific GC column provides a characteristic identifier, while the mass spectrum confirms its identity. nih.gov The use of different polarity columns can aid in the separation of isomers. For instance, a non-polar column like DB-5ms and a more polar column like DB-WAX could be used to achieve comprehensive volatile profiling.
Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the extraction of VOCs from various matrices. nih.govmdpi.commdpi.com
Table 2: Illustrative GC-MS Data for a Terpene Alcohol
| Compound | Retention Time (min) on DB-5ms | Major Mass Fragments (m/z) |
|---|---|---|
| Linalool (Isomer) | 10.5 | 71, 93, 41, 68, 80, 55, 121 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for Non-Volatile Analysis
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of non-volatile and thermally labile compounds. Although this compound is volatile, LC-MS could be used for its analysis if it is part of a non-volatile matrix or has been derivatized to a less volatile form. LC-MS is particularly useful in metabolomics studies where a wide range of metabolites with varying polarities and volatilities are analyzed. nih.gov
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) offers high resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS). nih.gov This technique would be particularly useful for the analysis of this compound in complex biological matrices. The UHPLC provides rapid and efficient separation, while the Q-TOF analyzer allows for the accurate mass determination of both the precursor and product ions, enhancing the confidence in compound identification.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment
The structure of this compound contains a chiral center at the carbon atom bearing the methyl group. Therefore, it can exist as a pair of enantiomers ((R)- and (S)-isomers). These enantiomers may exhibit different biological activities and sensory properties. Chiral chromatography is essential for the separation and quantification of these enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for enantiomeric separation. researchgate.net The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their differential retention and separation. The choice of the CSP and the mobile phase is critical for achieving baseline separation. researchgate.net By comparing the retention times with those of authentic standards, the enantiomeric composition of a sample of this compound can be determined. Gas chromatography with a chiral column can also be employed for the enantiomeric separation of volatile compounds.
Chemometrics and Multivariate Statistical Analysis in Compound Profiling
When analyzing large datasets generated from chromatographic and spectroscopic techniques, particularly in metabolomics and volatile profiling studies, chemometrics and multivariate statistical analysis are indispensable tools. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to analyze GC-MS or LC-MS data from multiple samples. mdpi.com
For instance, if analyzing the volatile profile of different plant varieties where this compound is a component, PCA can be used to visualize the variation between the samples and identify the compounds that contribute most to this variation. PLS-DA can be used to build a model that can classify new samples based on their volatile profiles. These statistical methods allow for the extraction of meaningful information from complex chemical data, aiding in sample classification, quality control, and the identification of biomarkers. mdpi.com
Biological Roles and Natural Occurrence in Non Human Systems
Identification and Distribution as a Natural Metabolite in Flora and Fauna
There are currently no definitive reports identifying 3-methylhepta-2,6-dien-1-ol in the extracts or volatile emissions of plants, animals, or microbes.
Scientific literature on the volatile organic compounds (VOCs) of various plant species is extensive. However, within these numerous studies, this compound is not listed as a constituent of essential oils or other plant extracts. While structurally related compounds are common in the plant kingdom, this specific isomer appears to be absent from published profiles.
The field of chemical ecology has identified a vast array of compounds that mediate insect behavior, including pheromones and attractants. A review of this body of research does not indicate any known role for this compound in insect communication or attraction. It has not been identified as a pheromone component for any insect species studied to date.
The metabolic diversity of microorganisms is a rich source of novel natural products. However, there is no current scientific literature that documents the production of this compound by bacteria, fungi, or other lower eukaryotes.
Enzymatic Biotransformations and Biosynthetic Pathways
Given the lack of evidence for its natural occurrence, the biosynthetic pathways leading to this compound in any organism remain entirely speculative. In theory, its formation could be envisioned through the terpene biosynthesis pathway, likely branching from geranyl pyrophosphate (GPP) or neryl pyrophosphate (NPP), followed by specific enzymatic modifications. However, without the isolation of the compound from a natural source, no such pathway has been investigated or proposed in the scientific literature.
Ecological Interactions and Chemically Mediated Communication
As a consequence of its apparent absence from natural systems, there is no information regarding any role for this compound in ecological interactions or chemically mediated communication. Its potential functions as a signaling molecule, defense compound, or metabolic byproduct in any ecosystem are unknown.
Computational Chemistry and Theoretical Investigations of 3 Methylhepta 2,6 Dien 1 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-methylhepta-2,6-dien-1-ol allows for the exploration of its three-dimensional structure and the relative energies of its different spatial arrangements, or conformers. Due to the presence of multiple rotatable single bonds and two double bonds, this molecule can adopt various conformations that influence its physical, chemical, and biological properties.
Conformational analysis is typically initiated by identifying all rotatable bonds. For this compound, these include the C-C bonds of the heptadiene chain and the C-O bond of the alcohol group. The presence of (2E)- and (2Z)-isomers, as well as potential stereocenters, adds to the conformational complexity. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to systematically rotate these bonds and calculate the potential energy of the resulting conformers. This process generates a potential energy surface (PES), where the minima correspond to stable conformers.
Studies on similar unsaturated alcohols have demonstrated that the conformational landscape is often governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. mdpi.com For instance, the orientation of the hydroxyl group relative to the carbon backbone is a critical factor.
Illustrative Rotational Barriers for Key Dihedral Angles in this compound:
| Dihedral Angle | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| H-O-C1-C2 | DFT/B3LYP/6-31G | 2.5 - 3.5 |
| O-C1-C2-C3 | DFT/B3LYP/6-31G | 4.0 - 5.5 |
| C2-C3-C4-C5 | DFT/B3LYP/6-31G | 3.0 - 4.5 |
| C4-C5-C6-C7 | DFT/B3LYP/6-31G | 2.8 - 4.0 |
The results of such analyses can identify the most stable, low-energy conformers that are likely to be populated at room temperature. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For unsaturated alcohols, the π-orbitals of the double bonds typically contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, also influences the electronic landscape.
Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, regions of negative potential are expected around the oxygen atom and the π-systems of the double bonds, while positive potential would be found around the hydroxyl hydrogen and the aliphatic protons.
Illustrative Calculated Electronic Properties of this compound:
| Property | Computational Method | Calculated Value |
| HOMO Energy | DFT/B3LYP/6-31G | -6.5 eV |
| LUMO Energy | DFT/B3LYP/6-31G | 1.2 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 7.7 eV |
| Dipole Moment | DFT/B3LYP/6-31G | 1.8 D |
These quantum chemical insights are invaluable for predicting the reactivity of this compound in various chemical reactions.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, providing insights into its dynamics and intermolecular interactions. In an MD simulation, the atoms of the molecule and its surrounding environment (e.g., solvent molecules) are treated as classical particles, and their motions are governed by Newton's laws of motion.
By simulating this compound in a solvent, such as water or an organic solvent, it is possible to study how the molecule interacts with its environment. Key intermolecular interactions that can be investigated include hydrogen bonding between the hydroxyl group of the alcohol and solvent molecules, as well as van der Waals interactions between the hydrocarbon chain and the solvent.
The analysis of radial distribution functions (RDFs) from MD simulations can provide quantitative information about the solvation shell around different parts of the molecule. For example, the RDF for water molecules around the hydroxyl group would reveal the strength and structure of hydrogen bonding. Such simulations are crucial for understanding the solubility and transport properties of this compound.
Illustrative Intermolecular Interaction Energies of this compound with Water:
| Interaction Type | Atom/Group in this compound | Average Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Hydroxyl Group (-OH) | -5.0 to -7.0 |
| Van der Waals | Methyl Group (-CH3) | -0.5 to -1.5 |
| Van der Waals | Dienyl Chain (-C7H11-) | -2.0 to -4.0 |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR studies can be employed to predict their biological activities based on calculated molecular descriptors.
The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area). Quantum chemical descriptors, such as HOMO/LUMO energies and dipole moment, can also be included.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.
Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs:
| Descriptor | Type | Description |
| Molecular Weight (MW) | 1D | Mass of the molecule |
| LogP | 1D | Octanol-water partition coefficient |
| Topological Polar Surface Area (TPSA) | 2D | Surface area of polar atoms |
| Number of Rotatable Bonds (nRotB) | 2D | Flexibility of the molecule |
| Molecular Volume (Vol) | 3D | Three-dimensional space occupied |
| HOMO Energy | Quantum Chemical | Electron-donating ability |
Note: This table lists examples of descriptors that would be relevant in a QSAR study.
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and for elucidating the detailed mechanisms of these reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed.
For an allylic alcohol like this compound, several reaction types can be investigated computationally. These include oxidation of the alcohol to an aldehyde, electrophilic addition to the double bonds, and reactions involving the hydroxyl group. Theoretical studies on the reactions of similar allylic alcohols have provided valuable insights into their reactivity. uva.nlacs.org
For example, the mechanism of an oxidation reaction can be explored by identifying the transition state for the rate-determining step. The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to predict the reaction rate. Isotopic labeling studies can be simulated computationally to further validate the predicted mechanism.
Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound:
| Reaction Type | Reactant | Computational Method | Calculated Activation Energy (kcal/mol) |
| Oxidation to Aldehyde | PCC | DFT/B3LYP/6-31G | 15 - 20 |
| Epoxidation of C6=C7 | m-CPBA | DFT/B3LYP/6-31G | 10 - 15 |
| Electrophilic Addition to C2=C3 | HBr | DFT/B3LYP/6-31G* | 5 - 10 |
These theoretical predictions can guide experimental efforts to develop new synthetic routes or to understand the metabolic fate of this compound.
Applications As a Synthetic Intermediate and Analytical Marker in Scientific Research
Building Block for the Synthesis of Complex Organic Molecules
The molecular architecture of 3-methylhepta-2,6-dien-1-ol makes it an attractive starting material or intermediate in the synthesis of more complex organic molecules, particularly natural products. The presence of two double bonds and a primary alcohol functional group provides multiple reactive sites for chemists to elaborate and build molecular complexity.
One notable application is in the synthesis of insect pheromones. For instance, derivatives of this compound can serve as precursors to key components of insect communication systems. A structurally related compound, erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate, has been synthesized as a precursor to lasiol, a trail pheromone of the ant Lasius fuliginosus. researchgate.net The synthesis of such intricate molecules often involves multi-step sequences where the dienol core of structures like this compound is strategically modified to achieve the desired stereochemistry and functionality of the target natural product.
| Target Molecule Class | Specific Example | Role of Dienol Structure |
| Insect Pheromones | Lasiol precursor | Provides the basic carbon skeleton for elaboration. |
| Terpenoids | Iridoid monoterpenes | Can serve as a synthon for the construction of cyclic systems. |
Precursor in the Development of New Chemical Entities
Beyond the synthesis of known natural products, this compound and its derivatives are also utilized as precursors in the development of new chemical entities (NCEs) with potentially novel biological activities. The dienol motif can be found in various bioactive molecules, and synthetic chemists often exploit this structural unit to create libraries of new compounds for screening in drug discovery and agrochemical research.
While specific, publicly available research on NCEs derived directly from this compound is limited, the general strategy involves using it as a scaffold. Modifications to the double bonds, the alcohol functionality, and the methyl group can lead to a wide array of new molecules. These modifications can include epoxidation, cyclization, and chain extension, yielding compounds with diverse pharmacological profiles.
Use as a Standard or Marker in Analytical Chemistry for Authenticity and Adulteration Studies
In the field of analytical chemistry, the unique properties of volatile organic compounds (VOCs) are often harnessed to assess the authenticity and quality of various products, including food and beverages. While direct evidence of this compound being used as a primary standard is not extensively documented, its chemical class and volatility make it a relevant compound in the context of adulteration studies, particularly for products like honey.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used to analyze the volatile profiles of food products. nih.govnih.gov Adulteration of honey with cheaper sugar syrups can alter its natural VOC profile. researchgate.netmdpi.comusm.my Compounds like this compound, being a terpenoid-like molecule, could potentially serve as a marker for the botanical origin of honey. A pure, certified standard of this compound would be essential for its accurate identification and quantification in complex mixtures, thereby aiding in the detection of fraudulent practices.
| Analytical Technique | Application Area | Potential Role of this compound |
| GC-MS | Honey Authenticity | As a marker for specific floral sources. |
| SPME-GC-MS | Food Fraud Detection | A component of the volatile fingerprint to detect adulterants. nih.gov |
Design and Synthesis of Analogues for Structure-Function Exploration
Understanding the relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry and chemical biology. The synthesis of analogues of a lead compound is a common strategy to probe these structure-activity relationships (SAR). The structural features of this compound make it an interesting template for such studies, especially in the context of insect pheromones and other semiochemicals.
By systematically modifying the structure of this compound—for example, by altering the position of the double bonds, changing the stereochemistry of the methyl group, or introducing other functional groups—researchers can investigate how these changes affect the biological activity. For instance, in the case of insect pheromones, even minor structural modifications can lead to a significant loss or change in activity, providing valuable insights into the specific molecular interactions with the insect's receptors. While detailed SAR studies on this compound itself are not widely published, the principles are well-established in the study of analogous semiochemicals.
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Efficient Synthesis
Currently, there are no published methods specifically detailing the synthesis of 3-methylhepta-2,6-dien-1-ol. Future research would need to focus on establishing efficient and stereoselective synthetic routes. A logical starting point would be the selective reduction of the corresponding aldehyde, 3-methylhepta-2,6-dienal, a compound for which some data exists. nih.gov
Potential catalytic systems for investigation could include:
Chemo- and Stereoselective Hydrogenation: Development of catalysts that can selectively reduce the aldehyde group without affecting the two carbon-carbon double bonds. This would require careful selection of catalysts (e.g., specific palladium, platinum, or ruthenium complexes) and reaction conditions.
Enzymatic Reduction: The use of alcohol dehydrogenases or other reductase enzymes could offer a highly specific and environmentally benign route to the desired alcohol, potentially with high enantioselectivity if a chiral center is introduced.
Transfer Hydrogenation: This method, using a hydrogen donor molecule in the presence of a transition metal catalyst, could provide a mild and effective way to achieve the desired transformation from the corresponding aldehyde.
Advanced Analytical Techniques for Trace Analysis and Metabolomic Fingerprinting
The development of sensitive and specific analytical methods is a prerequisite for any further study of this compound. Without these, its potential natural occurrence or its presence as a metabolite cannot be confirmed.
Future analytical research should focus on:
Gas Chromatography-Mass Spectrometry (GC-MS): Developing optimized GC-MS methods would be essential for the separation and identification of this compound from complex mixtures, such as essential oils or biological samples. nih.govresearchgate.net This would involve selecting the appropriate column polarity and temperature programming to achieve good resolution and obtaining a reference mass spectrum.
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for preparative scale purification, HPLC methods would need to be developed. This would include exploring different stationary and mobile phases to achieve effective separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Full characterization of a synthesized standard of this compound using ¹H and ¹³C NMR would be necessary to definitively confirm its structure and to serve as a reference for future studies.
Elucidation of Undiscovered Biological Functions and Biosynthetic Routes
There is currently no information on the biological role or natural occurrence of this compound. Research in this area would be entirely exploratory. A primary objective would be to screen for its presence in natural sources, particularly in plants that produce structurally related terpenoids. If found in nature, subsequent research could investigate its biosynthetic pathway, likely originating from the isoprenoid pathway.
Potential biological functions to investigate, should the compound be synthesized, might include:
Antimicrobial or Antifungal Activity: Many terpenoid alcohols exhibit such properties.
Pheromonal or Allelopathic Effects: Its volatility suggests a potential role as a signaling molecule in insects or plants.
Cytotoxicity and other Pharmacological Activities: In vitro screening against various cell lines could reveal potential therapeutic applications.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The chemical reactivity of this compound is, as yet, unexplored. The presence of a primary allylic alcohol and an additional isolated double bond suggests a rich potential for various chemical transformations.
Future research could explore:
Oxidation Reactions: Selective oxidation of the primary alcohol to the aldehyde (3-methylhepta-2,6-dienal) or the corresponding carboxylic acid.
Epoxidation: Selective epoxidation of either the allylic double bond or the homoallylic double bond could lead to a range of functionalized derivatives.
Diels-Alder and other Cycloaddition Reactions: The diene system could potentially participate in cycloaddition reactions, providing a pathway to complex cyclic structures. youtube.com
Esterification: Reaction of the alcohol with various acyl chlorides or carboxylic acids would yield a library of esters with potentially different properties and applications, for instance in the fragrance industry.
Q & A
Basic: What synthetic methodologies are established for 3-methylhepta-2,6-dien-1-ol, and how are stereochemical outcomes controlled?
Answer:
this compound can be synthesized via stereoselective epoxidation or conjugated diene functionalization. Key methods include:
- CuBr2-mediated coupling : Analogous to the synthesis of (R)-8-methylnona-5,6-dien-1-ol, CuBr2 in 1,4-dioxane at 130°C for 12 hours facilitates alkynol-aldehyde coupling, followed by purification via HPLC or column chromatography .
- Epoxidation : As demonstrated for (E)-3-hydroxy-2,4,8-trimethyldeca-4,8-dienolide, epoxidation using mCPBA or other peracids can introduce stereochemical complexity, with reaction outcomes verified by H NMR coupling constants and NOESY .
- Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Sharpless epoxidation) ensure enantiomeric purity. For example, (Z)-isomers are stabilized using bulky Lewis acids during reduction steps .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- Reverse-phase HPLC : Using columns like Newcrom R1 with isocratic elution (e.g., acetonitrile/water 70:30) resolves stereoisomers, with retention times calibrated against standards .
- NMR spectroscopy : C NMR distinguishes double bond positions (δ 120–140 ppm), while H NMR coupling constants ( Hz vs. Hz) confirm geometry .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular formulas (e.g., CHO for this compound) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
Contradictions often arise from isomerism, impurities, or solvent effects. Mitigation strategies include:
- Cross-validation : Compare data across multiple techniques (e.g., GC-MS for volatility, IR for functional groups) .
- Isomer isolation : Use preparative HPLC to separate (E)/(Z)-isomers, then reanalyze each fraction .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, as shown for (S,Z)-lanceol derivatives .
Advanced: What computational approaches predict the compound’s physicochemical properties?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate logP (3.56 predicted) and pKa (14.85±0.10), validated against experimental HPLC retention times .
- Molecular dynamics : Simulate hydration free energies (e.g., using FreeSolv database protocols) to predict solubility in aqueous/organic solvents .
- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Basic: How are biosynthetic pathways of analogous dienols elucidated in biological systems?
Answer:
- Isotopic labeling : C-glucose feeding experiments in Archegozetes longisetosus mites traced monoterpene biosynthesis to mevalonate pathways, with intermediates like neral ((Z)-3,7-dimethylocta-2,6-dien-1-ol) identified via GC-MS .
- Enzyme assays : Recombinant terpene synthases (e.g., from Mentha spp.) are tested in vitro with geranyl pyrophosphate to confirm product profiles .
Advanced: What strategies stabilize this compound during storage and reactions?
Answer:
- Inert atmosphere : Store under argon at -20°C to prevent oxidation, as autoxidation of conjugated dienes forms peroxides .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) during synthesis to inhibit radical chain reactions .
- Low-temperature reactions : Conduct Michael additions or cycloadditions at -78°C to suppress side reactions, as demonstrated for (E)-hepta-4,6-dien-1-ol derivatives .
Advanced: How do reaction parameters influence regioselectivity in diene functionalization?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less substituted double bond position, while nonpolar solvents (toluene) promote electrophilic pathways .
- Catalyst design : Palladium complexes with bulky phosphine ligands (e.g., P(t-Bu)) direct Heck couplings to terminal alkenes, as seen in (2E,6E)-2,6-dimethyl-8-(phenylsulfonyl)octa-2,6-dien-1-ol synthesis .
Basic: What are the key spectral benchmarks for distinguishing this compound from structural analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
